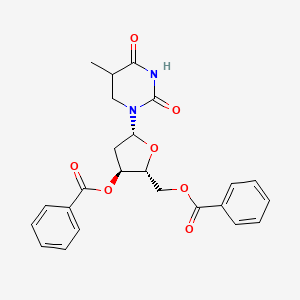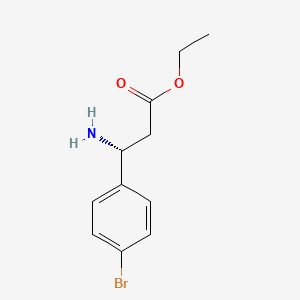
Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-: is a chemical compound with the molecular formula C8H9BrN2O. It is a derivative of acetamide, where the acetamide group is attached to a pyridine ring substituted with a bromine atom at the 6th position and a methyl group at the 4th position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- typically involves the bromination of 4-methyl-3-pyridine followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetamidation process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the pyridine ring, such as pyridine N-oxide.
Reduction Products: Reduced forms of the pyridine ring or the acetamide group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer .
Industry:
Mechanism of Action
The mechanism of action of Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and acetamide group. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Acetamide, N-(6-chloro-4-methyl-3-pyridinyl)-
- Acetamide, N-(6-fluoro-4-methyl-3-pyridinyl)-
- Acetamide, N-(6-iodo-4-methyl-3-pyridinyl)-
Comparison:
- Acetamide, N-(6-chloro-4-methyl-3-pyridinyl)-: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
- Acetamide, N-(6-fluoro-4-methyl-3-pyridinyl)-: Contains a fluorine atom, which is smaller and more electronegative than bromine, potentially leading to different chemical and biological properties.
- Acetamide, N-(6-iodo-4-methyl-3-pyridinyl)-: Features an iodine atom, which is larger and less electronegative than bromine, possibly resulting in distinct reactivity and biological effects .
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
N-(6-bromo-4-methylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
DKJYVJXARLPQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12335596.png)
![4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one](/img/structure/B12335603.png)








![Pyrazolo[3,4-d]pyrimidin-4,6-dione](/img/structure/B12335651.png)



